molecular formula C37H61N7O2 B612092 N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine CAS No. 1320288-19-4

N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine

Cat. No. B612092
M. Wt: 635.93
InChI Key: XFAXSWXKPQWHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNC0631 is a potent and selective inhibitor of G9a activity in vitro (IC50 = 4 nM) and G9a/GLP-mediated dimethylation of histone 3 on lysine 9 in MDA-MB-231 cells (IC50 = 25 nM). It potently inhibits G9a/GLP activity in a variety of cancer cell lines as well as in the human fetal lung IMR-90 cell line.
UNC-0631 is a novel G9a inhibitor with excellent potency in a variety of cell lines and excellent separation of functional potency versus cell toxicity. Protein lysine methyltransferase G9a plays key roles in the transcriptional repression of a variety of genes via dimethylation of lysine 9 on histone H3 (H3K9me2) of chromatin as well as dimethylation of nonhistone proteins including tumor suppressor p53.

Scientific Research Applications

  • CCR4 Antagonists for Inflammatory Disorders : A related compound demonstrated potential as a potent inhibitor of CC chemokine receptor-4 (CCR4), showing anti-inflammatory activity in a murine model of acute dermatitis. This suggests possible applications in treating inflammatory disorders (Yokoyama et al., 2009).

  • Anti-Tubercular Agents : Quinazoline derivatives have been identified as effective inhibitors of Mycobacterium tuberculosis growth. Structure-activity relationship studies on these compounds reveal key activity determinants, indicating potential use in tuberculosis drug discovery (Odingo et al., 2014).

  • Low-Density Lipoprotein Receptor Upregulators : A synthesis method for N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4- carboxamide, which upregulates the LDL receptor, was developed. This indicates the potential of similar compounds in cholesterol management (Ito et al., 2002).

  • Antihypertensive and Antibacterial Applications : Terazosin hydrochloride, a derivative of quinazoline, is used as an antihypertensive drug and shows antibacterial activity against various bacteria, suggesting similar uses for related compounds (Kumar et al., 2021).

  • Antipsychotic Agents : Conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors have been synthesized, indicating potential applications in treating psychotic disorders (Raviña et al., 2000).

  • Antitumor Agents : Novel quinazoline derivatives with piperazine moieties have shown potent antiproliferative activities against various cancer cell lines, suggesting their use in cancer treatment (Li et al., 2020).

properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFAXSWXKPQWHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H61N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine

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